AS-2077715

Mitochondrial Complex III Selectivity Antifungal

AS-2077715 is a potent and highly selective inhibitor of fungal mitochondrial Complex III, with >6,600-fold selectivity over mammalian cells, ensuring reliable in vivo studies free of host toxicity. It demonstrates superior efficacy to terbinafine in tinea pedis models and rapid fungicidal action within 2 hours. Researchers select AS-2077715 for precise dissection of fungal respiratory pathways.

Molecular Formula C25H41NO7
Molecular Weight 467.6 g/mol
Cat. No. B3025940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-2077715
Molecular FormulaC25H41NO7
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O
InChIInChI=1S/C25H41NO7/c1-5-13(2)11-14(3)9-10-15-7-6-8-17(33-15)19-20(27)16(12-26(4)25(19)32)18-21(28)23(30)24(31)22(18)29/h12-15,17-18,21-24,27-31H,5-11H2,1-4H3
InChIKeyPCXGABLZLXTHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS-2077715 for Research Procurement: A Selective Fungal Mitochondrial Complex III Inhibitor


AS-2077715 (CAS 1637356-98-9) is a novel antifungal secondary metabolite isolated from the fermentation broth of the fungal strain Capnodium sp. 339855 [1]. The compound is structurally related to funiculosin, a known inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), and functions by selectively inhibiting fungal ubiquinol-cytochrome c reductase activity, thereby disrupting cellular respiration in susceptible dermatophytes [2]. Key physical characteristics include a predicted boiling point of 622.9±55.0 °C, a density of 1.274±0.06 g/cm³, and solubility in organic solvents such as dichloromethane, DMSO, ethanol, and methanol; storage is recommended at -20°C .

Why Generic Substitution Fails for AS-2077715 in Trichophyton Research


While several antifungal agents target ergosterol biosynthesis (e.g., terbinafine) or cell wall synthesis (e.g., echinocandins), AS-2077715 represents a distinct class of fungal-specific mitochondrial Complex III inhibitors [1]. Simply substituting AS-2077715 with another antifungal agent or even a structurally related Complex III inhibitor (like funiculosin) is not scientifically justifiable due to pronounced differences in target selectivity, fungicidal kinetics, and in vivo efficacy profiles [2]. The evidence presented below demonstrates why AS-2077715 offers quantifiably different performance metrics that are critical for accurate and reproducible experimental outcomes.

AS-2077715 Quantitative Differentiation Guide: Evidence for Scientific Procurement


Target Selectivity: AS-2077715 Exhibits >6,600-Fold Selective Inhibition of Fungal vs. Mammalian Complex III

AS-2077715 demonstrates a pronounced selectivity window for fungal mitochondrial Complex III over mammalian orthologs. The IC50 for inhibiting ubiquinol-cytochrome c reductase activity in Trichophyton mentagrophytes is 0.9 ng/mL, whereas 6,000-20,000 ng/mL is required to achieve comparable inhibition in mammalian Complex III [1]. In contrast, many first-generation Complex III inhibitors lack this degree of selectivity, resulting in higher mammalian cytotoxicity. This differential is further supported by cytotoxicity assays showing a MIC of 0.08 μg/mL against T. mentagrophytes compared to a mammalian cell cytotoxicity threshold of >6 μg/mL [2].

Mitochondrial Complex III Selectivity Antifungal

In Vivo Efficacy: AS-2077715 Matches or Surpasses Terbinafine in a Guinea Pig Tinea Pedis Model

In a direct comparative study using a guinea pig model of tinea pedis, AS-2077715 demonstrated in vivo potency and efficacy that were equal to or greater than that of terbinafine, a standard-of-care oral antifungal [1]. When treatment was initiated 11 days post-infection, a more stringent model of established disease, 20 mg/kg AS-2077715 significantly reduced fungal colony-forming units (CFUs) in foot pad skin after 7 daily doses compared to the same dose of terbinafine [2]. Both 10 mg/kg and 20 mg/kg doses of AS-2077715 also significantly decreased CFUs when treatment was started earlier (day 7 post-infection) [3].

In Vivo Efficacy Dermatophyte Animal Model

Pharmacokinetic Profile: AS-2077715 Exhibits Superior Systemic Exposure Compared to Terbinafine

A direct pharmacokinetic comparison in guinea pigs following a single oral dose of 10 mg/kg revealed that AS-2077715 achieves a significantly higher peak plasma concentration (Cmax) and total drug exposure (AUC0-24) compared to terbinafine [1]. Specifically, the Cmax of AS-2077715 was 338 ± 95 ng/mL, 1.74-fold higher than the 194 ± 53 ng/mL observed for terbinafine. Furthermore, the AUC0-24 for AS-2077715 was 1141 ± 32 ng·h/mL, which is 2.70-fold greater than the 423 ± 13 ng·h/mL measured for terbinafine. Both compounds reached their peak concentration at 0.8 ± 0.3 hours post-dose [2].

Pharmacokinetics Cmax AUC

Fungicidal Kinetics: AS-2077715 Demonstrates Rapid, Concentration-Dependent Killing

AS-2077715 exhibits rapid fungicidal activity against T. mentagrophytes. At concentrations of 1 μg/mL or greater, the compound achieves fungicidal effect within 2 hours of incubation [1]. This early-onset fungicidal activity is a characteristic shared by other Complex III inhibitors but differentiates this class from fungistatic agents. For context, the MIC for this strain is 0.08 μg/mL, indicating that fungicidal concentrations are approximately 12.5-fold higher than the MIC [2].

Fungicidal Time-Kill Mechanism

Optimal Research Applications for AS-2077715 Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies in Dermatophytosis Models

Based on the direct head-to-head comparison showing equal or superior efficacy to terbinafine in a guinea pig tinea pedis model [1], AS-2077715 is the preferred tool compound for preclinical studies evaluating novel oral therapies for Trichophyton infections. Its favorable PK profile, including a 2.70-fold higher AUC compared to terbinafine [2], further supports its use in establishing proof-of-concept for this target class.

Mitochondrial Respiration and Selectivity Assays

The exceptional >6,600-fold selectivity for fungal over mammalian Complex III [1] makes AS-2077715 an ideal probe for dissecting fungal-specific respiratory pathways. Researchers can confidently use this compound to inhibit fungal respiration in co-culture or in vivo models without the confounding variable of host cell toxicity, a common issue with less selective Complex III inhibitors.

Fungicidal Pharmacodynamics and Time-Kill Studies

The rapid, concentration-dependent fungicidal activity (effect within 2 hours at ≥1 μg/mL) [1] positions AS-2077715 as a benchmark compound for in vitro pharmacodynamic modeling. It is particularly suited for time-kill assays and studies investigating the relationship between drug exposure and fungicidal effect, which are critical for optimizing dosing regimens.

Comparative Mechanism-of-Action Studies in Antifungal Research

AS-2077715 serves as a definitive reference standard for the Complex III inhibition mechanism. Its structural relation to funiculosin and its unique selectivity profile [1] allow researchers to clearly delineate the phenotypic and transcriptional consequences of respiratory chain inhibition versus other antifungal mechanisms, such as ergosterol biosynthesis inhibition by terbinafine.

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